molecular formula C21H18N2O3S B2634970 (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile CAS No. 380327-90-2

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B2634970
CAS RN: 380327-90-2
M. Wt: 378.45
InChI Key: QGQDTHRHEHCINJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, also known as PTAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PTAC belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Photophysical Properties

Research on positional isomeric acrylonitrile derivatives, including compounds with core pyridine and phenyl moieties similar to the specified compound, has been conducted to explore their photophysical properties. These compounds have shown unique solvatochromic behaviors influenced by solvent interactions, suggesting potential applications in optical materials and sensors. The studies utilized various analytical techniques, including UV-Vis, fluorescence, IR spectroscopy, and single crystal X-ray diffraction, to understand their optical and structural properties (Castillo et al., 2021).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of acrylonitrile derivatives for their in vitro cytotoxic activities against different cancer cell lines. For instance, a series of acrylonitrile compounds substituted with various heteroaryl groups were synthesized and tested, revealing structure-activity relationships that highlight the sensitivity of cytotoxic potency to specific structural modifications. These findings could guide the development of new anticancer drugs (Sa̧czewski et al., 2004).

Photovoltaic Applications

The potential use of acrylonitrile derivatives in photovoltaic applications has been explored through the synthesis of novel compounds and their integration into dye-sensitized solar cells (DSSCs). These studies aim to enhance the light harvesting efficiency and overall performance of DSSCs, demonstrating the versatility of acrylonitrile derivatives in energy-related applications (Ryu et al., 2009).

Antimicrobial Agents

Acrylonitrile derivatives have also been investigated for their antimicrobial properties. The synthesis of novel thiazolidin-4-one derivatives incorporating the acrylonitrile moiety has shown promising antibacterial and antifungal activities. These findings support the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2012).

Organic Solar Cell Applications

Investigations into the use of acrylonitrile derivatives as electron acceptors in organic solar cells have revealed their potential to enhance the efficiency and performance of these energy devices. Through structural characterization and performance evaluation, researchers have identified promising candidates for use in next-generation solar technologies (Kazici et al., 2016).

properties

IUPAC Name

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-18-11-20(26-3)19(25-2)10-15(18)9-16(12-22)21-23-17(13-27-21)14-7-5-4-6-8-14/h4-11,13H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQDTHRHEHCINJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.